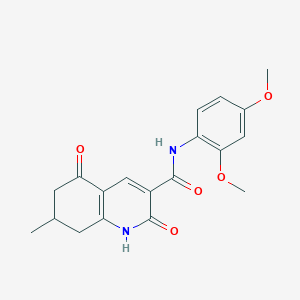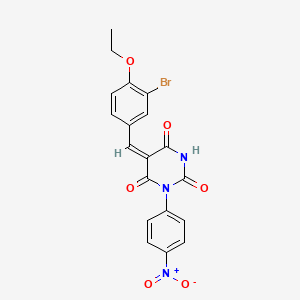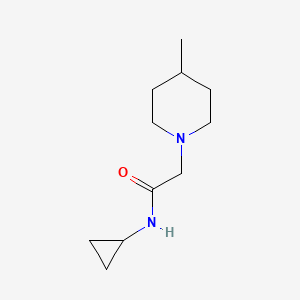
2-(3-chlorophenyl)-N-(1-ethylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-N-(1-ethylpropyl)acetamide, also known as Etizolam, is a thienodiazepine drug that is used for its anxiolytic and sedative effects. It is a psychoactive substance that is commonly used as a prescription medication in many countries, including Japan, India, and Italy. Etizolam is classified as a Schedule IV controlled substance in the United States due to its potential for abuse and addiction. In
Mecanismo De Acción
2-(3-chlorophenyl)-N-(1-ethylpropyl)acetamide works by enhancing the effects of GABA, an inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor, increasing the affinity of GABA for the receptor and increasing the frequency of chloride ion channel opening. This results in an increase in the inhibitory effects of GABA, leading to sedation and anxiolysis.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It has been shown to decrease anxiety and induce sedation, as well as reduce muscle tension and increase relaxation. It can also cause drowsiness, dizziness, and impaired coordination. Long-term use of this compound can lead to tolerance, dependence, and withdrawal symptoms upon discontinuation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chlorophenyl)-N-(1-ethylpropyl)acetamide has several advantages for use in lab experiments. It is a potent anxiolytic and sedative, making it useful for studying the effects of these drugs on behavior and physiology. It has a rapid onset of action and a relatively short half-life, making it easy to control the timing of drug administration. However, this compound also has several limitations for lab experiments. It can be difficult to control for individual differences in drug metabolism and response, and it can be difficult to distinguish between the effects of this compound and other drugs that may be present in the experimental setting.
Direcciones Futuras
There are several potential future directions for research on 2-(3-chlorophenyl)-N-(1-ethylpropyl)acetamide. One area of interest is the development of new drugs that target the GABA-A receptor with greater specificity and efficacy. Another area of interest is the development of drugs that can be used to treat addiction and withdrawal from this compound and other benzodiazepines. Finally, there is a need for more research on the long-term effects of this compound on the brain and body, particularly with regard to tolerance, dependence, and withdrawal.
Métodos De Síntesis
2-(3-chlorophenyl)-N-(1-ethylpropyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 3-chlorobenzoyl chloride. Another method involves the reaction of 2-aminothiophenol with 2-bromoethyl acetate, followed by the reaction of the resulting intermediate with 3-chlorobenzoyl chloride. Both methods result in the formation of this compound, or this compound.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-N-(1-ethylpropyl)acetamide has been studied extensively for its anxiolytic and sedative effects. It has been shown to be effective in treating anxiety disorders, such as generalized anxiety disorder and panic disorder. It has also been used as a sleep aid and for the treatment of insomnia. This compound has been studied for its effects on the central nervous system, including its effects on neurotransmitters such as gamma-aminobutyric acid (GABA) and serotonin. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N-pentan-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-12(4-2)15-13(16)9-10-6-5-7-11(14)8-10/h5-8,12H,3-4,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYKUHGKBWKKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(3,5-dichloro-4-methylbenzoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5343344.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-methyl-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5343352.png)

![N-isopropyl-1'-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5343360.png)
![(3S*,4R*)-1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5343362.png)
![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5343367.png)

![3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5343381.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343385.png)

![1-methyl-1'-{[2-(methylamino)pyridin-3-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5343393.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5343406.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-isopropoxyphenyl)-2-propen-1-one](/img/structure/B5343408.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343426.png)